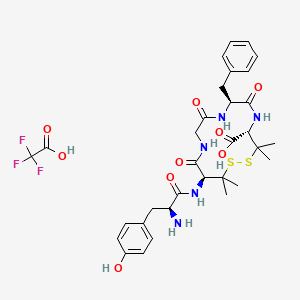

Dpdpe tfa

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

La synthèse du DPDPE TFA implique la formation d'un peptide cyclique par l'incorporation de résidus de D-pénicillamine aux positions 2 et 5, qui forment un pont disulfure. La voie de synthèse générale comprend :

Synthèse peptidique : La chaîne peptidique linéaire est synthétisée en utilisant des techniques de synthèse peptidique en phase solide (SPPS).

Cyclisation : Le peptide linéaire est cyclisé en formant une liaison disulfure entre les résidus de D-pénicillamine.

Purification : Le peptide cyclique est purifié par chromatographie liquide haute performance (HPLC).

Formation du trifluoroacétate : Le peptide est traité avec de l'acide trifluoroacétique pour former le sel de trifluoroacétate.

Méthodes de Production Industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique des synthétiseurs peptidiques automatisés pour la SPPS, des réacteurs de cyclisation à grande échelle et des systèmes HPLC industriels pour la purification. Le produit final est obtenu sous forme de sel de trifluoroacétate pour améliorer sa stabilité et sa solubilité .

Analyse Des Réactions Chimiques

Types de Réactions

Le DPDPE TFA subit diverses réactions chimiques, notamment :

Oxydation : La liaison disulfure dans le peptide cyclique peut être oxydée pour former des sulfoxydes ou des sulfones.

Réduction : La liaison disulfure peut être réduite en groupes thiols libres en utilisant des agents réducteurs comme le dithiothréitol (DTT).

Substitution : Le peptide peut subir des réactions de substitution au niveau des chaînes latérales des acides aminés.

Réactifs et Conditions Communs

Oxydation : Le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque (m-CPBA) peuvent être utilisés dans des conditions douces.

Réduction : Le dithiothréitol (DTT) ou la tris(2-carboxyethyl)phosphine (TCEP) sont des agents réducteurs couramment utilisés.

Substitution : Divers réactifs en fonction de la chaîne latérale d'acide aminé spécifique ciblée.

Principaux Produits Formés

Oxydation : Sulfoxydes et sulfones.

Réduction : Groupes thiols libres.

Substitution : Peptides modifiés avec des chaînes latérales modifiées.

Applications de la Recherche Scientifique

Le this compound est largement utilisé dans la recherche scientifique en raison de son activité agoniste sélective au niveau du récepteur delta-opioïde. Certaines applications clés comprennent :

Chimie : Étude des relations structure-activité des peptides opioïdes.

Biologie : Investigation du rôle des récepteurs delta-opioïdes dans la modulation de la douleur et d'autres processus physiologiques.

Médecine : Exploration des applications thérapeutiques potentielles pour la gestion de la douleur et la neuroprotection.

Industrie : Utilisé dans le développement de nouveaux médicaments analgésiques et de modulateurs du récepteur opioïde

Mécanisme d'Action

Le this compound exerce ses effets en se liant sélectivement et en activant les récepteurs delta-opioïdes. Cette activation conduit à l'inhibition de l'adénylate cyclase, réduisant la production d'AMP cyclique (AMPc). Les effets en aval incluent la modulation des canaux ioniques, conduisant à une diminution de l'excitabilité neuronale et à une réduction de la perception de la douleur. Les cibles moléculaires et les voies impliquées comprennent la signalisation des récepteurs couplés aux protéines G et l'inhibition de la libération de neurotransmetteurs .

Applications De Recherche Scientifique

DPDPE TFA is extensively used in scientific research due to its selective agonist activity at the delta-opioid receptor. Some key applications include:

Chemistry: Studying the structure-activity relationships of opioid peptides.

Biology: Investigating the role of delta-opioid receptors in pain modulation and other physiological processes.

Medicine: Exploring potential therapeutic applications for pain management and neuroprotection.

Industry: Used in the development of new analgesic drugs and opioid receptor modulators

Mécanisme D'action

DPDPE TFA exerts its effects by selectively binding to and activating delta-opioid receptors. This activation leads to the inhibition of adenylate cyclase, reducing the production of cyclic AMP (cAMP). The downstream effects include the modulation of ion channels, leading to decreased neuronal excitability and reduced pain perception. The molecular targets and pathways involved include G-protein coupled receptor signaling and the inhibition of neurotransmitter release .

Comparaison Avec Des Composés Similaires

Composés Similaires

[D-Ala2, D-Leu5]-enképhaline (DADLE) : Un autre agoniste du récepteur delta-opioïde avec des propriétés antinociceptives similaires.

[D-Ala2, N-MePhe4, Gly-ol]-enképhaline (DAMGO) : Un agoniste sélectif du récepteur mu-opioïde utilisé pour la comparaison dans les études de récepteurs.

[D-Pen2, L-Pen5]-enképhaline (DPLPE) : Un analogue structurel avec une stéréochimie différente à la position 5.

Unicité

Le DPDPE TFA est unique en raison de sa forte sélectivité pour le récepteur delta-opioïde et de ses puissants effets antinociceptifs. Sa structure cyclique avec un pont disulfure confère une stabilité accrue et une affinité de liaison au récepteur par rapport aux peptides linéaires .

Propriétés

IUPAC Name |

(4S,7S,13S)-13-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-7-benzyl-3,3,14,14-tetramethyl-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxylic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H39N5O7S2.C2HF3O2/c1-29(2)23(34-25(38)20(31)14-18-10-12-19(36)13-11-18)27(40)32-16-22(37)33-21(15-17-8-6-5-7-9-17)26(39)35-24(28(41)42)30(3,4)44-43-29;3-2(4,5)1(6)7/h5-13,20-21,23-24,36H,14-16,31H2,1-4H3,(H,32,40)(H,33,37)(H,34,38)(H,35,39)(H,41,42);(H,6,7)/t20-,21-,23-,24-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUVILUYVBUMMRG-JZHXPYGKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(=O)NCC(=O)NC(C(=O)NC(C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N)C.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)C.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H40F3N5O9S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

759.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(6-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1H-indol-3-yl)methanone](/img/structure/B2727987.png)

![1-(3-fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2727989.png)

![N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methylbenzene-1-sulfonamide](/img/structure/B2727993.png)

![tert-butyl N-{1-amino-2-[(1H-pyrazol-1-yl)methyl]propan-2-yl}carbamate](/img/structure/B2727994.png)

![N-[[1-(4-Fluorophenyl)pyrazol-3-yl]methyl]prop-2-enamide](/img/structure/B2727997.png)

![tert-butylN-[1-(aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]carbamate](/img/structure/B2727999.png)

![3-methyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2728000.png)

![(2E)-2-(benzenesulfonyl)-3-{2-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}prop-2-enenitrile](/img/structure/B2728003.png)

![N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2-(thiophen-2-yl)acetamide](/img/structure/B2728008.png)